molecular formula C10H17NO2 B2475880 Ethyl 2-azepan-2-ylidenacetate CAS No. 50621-08-4

Ethyl 2-azepan-2-ylidenacetate

Cat. No. B2475880
CAS RN: 50621-08-4
M. Wt: 183.251
InChI Key: BRZCSNCXDNQBNN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-azepan-2-ylidenacetate is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 . It is used for proteomics research applications .


Molecular Structure Analysis

Ethyl 2-azepan-2-ylidenacetate contains a total of 30 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 seven-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 2-azepan-2-ylidenacetate is an off-white low melting solid . It has a density of 1.053±0.06 g/cm3 .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Biological Properties: The synthesis of aminoalkyl esters of substituted acetic and propionic acids, including derivatives of 2-azepan-1-yl, has been shown to possess high antibacterial activity. Some derivatives also exhibited strong peripheral n-cholinolytic activity (Isakhanyan et al., 2013).

Chemical Properties and Reactions

  • Ring Fission Studies: Ethyl propiolate interaction with certain azepane derivatives has been studied, revealing a fission of the azepine ring at specific bonds (Voskressensky et al., 2009).
  • Ring Expansion: Chiral-bridged azepanes have been synthesized through stereoselective ring expansion of 2-azanorbornan-3-yl methanols. The resulting 2-azabicyclo[3.2.1]octane system was created via aziridinium intermediates (Wojaczyńska et al., 2012).

Pharmacological and Medicinal Chemistry

  • Development of H+/K(+)-ATPase Inhibitors: Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a derivative of azepane, has been synthesized and shown to inhibit H+/K(+)-ATPase with mucosal protective activity against gastric lesions (Terashima et al., 1995).
  • Ca(2+)-activated K+ Permeability Blockers: Investigation of cetiedil analogues, including azepane derivatives, has been conducted to study their blocking effect on the calcium-activated potassium ion permeability in red blood cells (Roxburgh et al., 2001).

Synthesis and Optimization

  • Asymmetric Synthesis: The asymmetric synthesis of α-alkylated azepane-2-carboxylic acid esters via Schmidt rearrangement and selective reduction has been achieved (Georg et al., 1991).
  • PKB Inhibitors: Novel azepane derivatives have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), leading to the identification of plasma-stable and highly active compounds (Breitenlechner et al., 2004).

Safety And Hazards

Ethyl 2-azepan-2-ylidenacetate can cause eye and skin irritation. It is harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation of the digestive tract and respiratory tract . It should be handled with care, avoiding contact with skin and eyes, and inhalation .

properties

IUPAC Name

ethyl (2E)-2-(azepan-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZCSNCXDNQBNN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-azepan-2-ylidenacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.